(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol

Organic Synthesis Pharmaceutical Intermediates Quality Control

Researchers pursuing SAR around trifluoromethylpyridine pharmacophores often face bottlenecks when building blocks lack orthogonal functionalization handles. This compound resolves that constraint with two distinct reactive sites: a C2-Cl group primed for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Negishi) and a C4-CH2OH handle for oxidation, alkylation, or halogenation - enabling convergent, divergent, and parallel synthetic strategies from a single intermediate. • Orthogonal C2-Cl / C4-CH2OH reactivity supports rapid analog generation in med chem and agrochemical programs. • Validated scaffold in adenosine A2a antagonist series (derivative IC50 = 0.230 nM in CHO-K1/A2aR assays). • MW 211.57 g/mol; LogP 2.25; PSA 33.12 Ų - favorable physicochemical profile for lead optimization. • ≥95% purity with full analytical documentation; shipped ambient from US stock.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
CAS No. 1196157-41-1
Cat. No. B1403513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol
CAS1196157-41-1
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(F)(F)F)Cl)CO
InChIInChI=1S/C7H5ClF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2
InChIKeyZFHFVKOYKPAGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol – Technical & Physicochemical Baseline


(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol (CAS 1196157-41-1) is a fluorinated pyridine building block bearing a 2-chloro, 6-trifluoromethyl, and 4-hydroxymethyl substitution pattern. This scaffold is commercially available at purities ranging from 95% to ≥98% [1]. Key physicochemical parameters include a molecular weight of 211.57 g/mol, a calculated LogP of 2.25 , and a polar surface area (PSA) of 33.12 Ų .

1 Dual orthogonal handles (C2-Cl, C4-CH2OH) for convergent synthesis
2 High-purity specification supports multi-step synthesis without pre-purification
3 Fluorinated pyridine core for medicinal chemistry and agrochemical research

(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol – Regioisomer & C4-Amine Specificity


The (2-chloro-6-trifluoromethyl)pyridin-4-yl scaffold is defined by a precise substitution pattern that dictates reactivity, physicochemical properties, and downstream synthetic utility. Substituting the C4-hydroxymethyl group with an aminomethyl group (CAS 1060810-25-4) alters LogP from 2.25 to 2.91 , fundamentally changing lipophilicity and membrane permeability in derived analogs. Regioisomers such as the 5-trifluoromethyl variant introduce distinct electronic and steric constraints that can derail structure-activity relationships in lead optimization programs. Procurement of alternative 2-chloro-(trifluoromethyl)pyridines without the C4-hydroxymethyl handle forfeits the direct, orthogonal functionalization pathway required for convergent synthetic strategies .

C4-aminomethyl analogs
Aminomethyl substitution may significantly alter lipophilicity and membrane permeability profiles.
Regioisomeric variants
5-CF3 or other regioisomers introduce distinct electronic/steric constraints, potentially derailing SAR.
Lacking C4-hydroxymethyl
Analogues without the hydroxymethyl handle forfeit orthogonal functionalization pathways for convergent synthesis.

(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol – Quantitative Differentiation vs. Analogs


Purity vs. 2-Chloro-6-(trifluoromethyl)pyridine

Commercial availability of (2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol is documented at ≥98% purity from specialized vendors [1]. In contrast, the simpler building block 2-chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) is widely available at lower purity grades (≥98% GC) with variable impurity profiles . Higher initial purity of the methanol derivative reduces the need for pre-functionalization purification, streamlining multi-step synthetic workflows.

Purity Specification
Supplier specification
NLT 98% (target) vs. ≥98% GC (comparator); comparator may carry higher chlorinated byproducts
Supports synthesis-ready use with reduced purification burden
Vendor datasheets; verify lot-specific purity
Organic Synthesis Pharmaceutical Intermediates Quality Control

LogP: Hydroxymethyl vs. Aminomethyl Analogs

The calculated LogP for (2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol is 2.25 . Replacement of the C4-hydroxymethyl group with an aminomethyl group (CAS 1060810-25-4) increases the calculated LogP to 2.91 , a difference of 0.66 log units. This corresponds to an approximately 4.6-fold increase in lipophilicity for the amine analog .

Lipophilicity (LogP)
Calculated value
Target: 2.25, Aminomethyl analog: 2.91 (Δ0.66, ~4.6×)
Methanol derivative offers lower lipophilicity for permeability modulation
ChemSrc database; verify experimental LogP
Medicinal Chemistry Physicochemical Properties Drug Design

Orthogonal Functionalization vs. Simple Halopyridines

(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol provides a C4-hydroxymethyl handle for orthogonal derivatization (e.g., oxidation to aldehyde/carboxylic acid, conversion to halide, or Mitsunobu reactions) while retaining the C2-chloro group for subsequent cross-coupling . In contrast, 2-chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) lacks this additional reactive site, limiting its utility to mono-functionalization strategies . Derivatives incorporating the 2-chloro-6-(trifluoromethyl)pyridin-4-yl scaffold have been reported with IC50 values as low as 0.230 nM against adenosine A2a receptor in cellular assays [1], demonstrating the scaffold's capacity to anchor potent biological activity.

Reactive Handles
Class-level inference
2 handles (C2-Cl, C4-CH2OH) vs. 1 handle (C2-Cl only)
Enables convergent, diversity-oriented synthetic strategies
Scaffold demonstrated in A2aR antagonist (IC50 0.230 nM)
Chemical Biology Parallel Synthesis Building Blocks

PSA & LogP vs. Carboxylic Acid Analog

The target compound exhibits a polar surface area (PSA) of 33.12 Ų and a LogP of 2.25 . In comparison, the corresponding carboxylic acid derivative, 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 796090-23-8), has a significantly higher PSA and a predicted pKa of approximately 3.56 [1], which would confer increased aqueous solubility but reduced membrane permeability and potential for carrier-mediated transport limitations [1].

Polar Surface Area
Estimated, context-dependent
33.12 Ų (target) vs. estimated >70 Ų (carboxylic acid analog)
Lower PSA aligns with CNS drug-like property space
Carboxylic acid PSA estimated; verify for specific series
ADME Prediction Physicochemical Profiling Lead Optimization

(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol – Application Scenarios


Kinase Inhibitor Lead Optimization: A2a Antagonist

The (2-chloro-6-(trifluoromethyl)pyridin-4-yl) scaffold is a validated motif in adenosine A2a receptor antagonists, as demonstrated by a derivative with an IC50 of 0.230 nM in CHO-K1/A2aR cellular assays [1]. The C4-hydroxymethyl group provides a versatile handle for introducing diverse substituents to optimize potency, selectivity, and physicochemical properties while maintaining the core pharmacophore.

Agrochemical Intermediate: Fungicide & Herbicide Development

Trifluoromethylpyridines are established intermediates in the synthesis of commercial fungicides (e.g., picoxystrobin) and herbicides . The C4-hydroxymethyl group of the target compound allows for further functionalization to access novel agrochemical candidates with tailored physicochemical and environmental fate profiles, as supported by the class-level utility of 2-chloro-6-(trifluoromethyl)pyridine derivatives in crop protection .

Diversity-Oriented Synthesis & Parallel Library Construction

With two orthogonal reactive handles (C2-Cl and C4-CH2OH), this scaffold is ideally suited for generating structurally diverse compound libraries in parallel format . The C2-chloro group can be elaborated via Pd-catalyzed cross-couplings, while the C4-hydroxymethyl group can be oxidized, alkylated, or converted to a halide, enabling rapid exploration of chemical space around a privileged trifluoromethylpyridine core.

Application
Selection Property
Validation Focus
A2a receptor antagonist lead optimization
Scaffold validated in adenosine A2aR antagonist series
Potency and selectivity profiling in cellular assays
Agrochemical intermediate research
Trifluoromethylpyridine core for fungicide/herbicide development
Functionalization for environmental fate and efficacy screening
Diversity-oriented parallel synthesis
Two orthogonal reactive handles for convergent library construction
Synthetic strategy validation and chemical space exploration
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